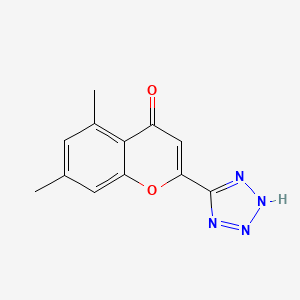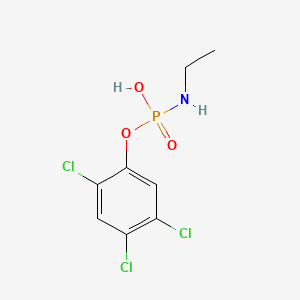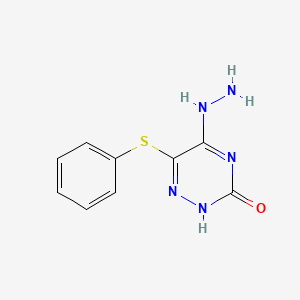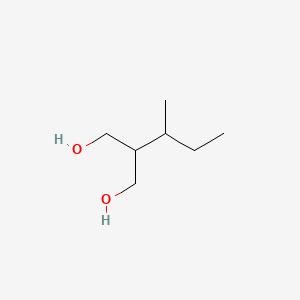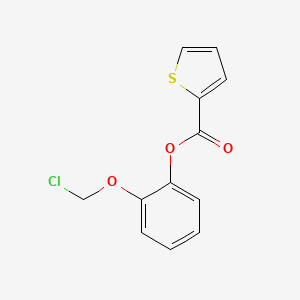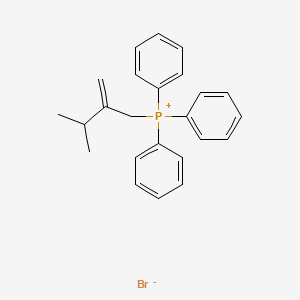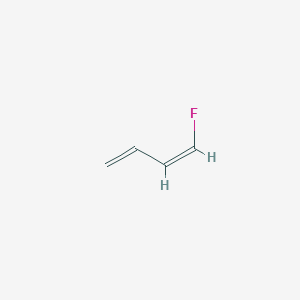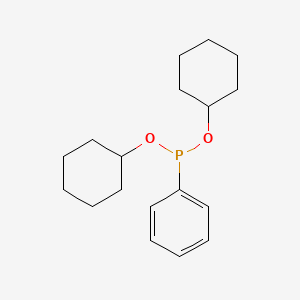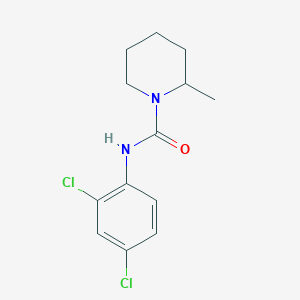
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a trimethylsilyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate typically involves the reaction of diethyl phosphite with 1-phenyl-1-(trimethylsilyloxy)methane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The phenyl ring and the trimethylsilyloxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides and phosphines.
Substitution: Various substituted phenyl derivatives and silyl ethers.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phenylphosphonate
- Diethyl trimethylsilylphosphonate
- Phenyl trimethylsilylphosphonate
Uniqueness
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate is unique due to the presence of both a phenyl ring and a trimethylsilyloxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
31675-43-1 |
|---|---|
Molekularformel |
C14H25O4PSi |
Molekulargewicht |
316.40 g/mol |
IUPAC-Name |
[diethoxyphosphoryl(phenyl)methoxy]-trimethylsilane |
InChI |
InChI=1S/C14H25O4PSi/c1-6-16-19(15,17-7-2)14(18-20(3,4)5)13-11-9-8-10-12-13/h8-12,14H,6-7H2,1-5H3 |
InChI-Schlüssel |
LRSMKHFQQVUXCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)O[Si](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)
